3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Overview
Description
“3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine” is a chemical compound with the molecular formula C12H14N4O. It has an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, one study synthesized a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones . The synthesized compounds were screened for antibacterial activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .Scientific Research Applications
Anticancer Activity
Oxadiazoles have gained attention as promising anticancer agents. Researchers have synthesized a unique series of oxadiazoles, including our compound of interest. These molecules were characterized using techniques such as FT-IR, LCMS, and NMR. In vitro anti-cancer activity screening revealed that compound 7h demonstrated potent effects against cancer cell lines, specifically MCF-7 and KB cells. Importantly, it exhibited lower toxicity toward normal cell lines .
Antimicrobial Properties
Oxadiazoles, including our compound, exhibit antimicrobial activity. They have been investigated for their potential as antibacterial, antifungal, and antiviral agents. The presence of morpholine and piperidine moieties contributes to their biological effects .
Antidiabetic Potential
While more research is needed, oxadiazoles have shown promise as antidiabetic agents. Their unique structure and biological activities make them interesting candidates for managing diabetes .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Oxadiazoles, including our compound, have demonstrated anti-inflammatory properties. These molecules could be explored further for their therapeutic potential in inflammatory conditions .
Analgesic Properties
Oxadiazoles may act as analgesics, providing pain relief. Their pharmacological effects warrant investigation in pain management .
Tyrosine Kinase Inhibition
Certain oxadiazoles, including our compound, have been studied as tyrosine kinase inhibitors. Tyrosine kinases play essential roles in cell signaling pathways, making them attractive targets for cancer therapy .
Future Directions
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antimicrobial , and antioxidant properties, suggesting that they may interact with multiple targets.
Mode of Action
Oxadiazole derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been shown to inhibit the growth of cancer cells .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer , antimicrobial , and antioxidant activities, suggesting that they may induce a variety of cellular responses.
properties
IUPAC Name |
2-piperidin-4-yl-5-pyridin-3-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFNRRRGXGJZNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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